5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H10N4O2 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of substituted 1,2,3-triazoles, including the specific compound of interest, involves the 1,3-dipolar cycloaddition reaction. This synthesis pathway allows for the generation of compounds with significant antimicrobial activity. Specifically, the reaction between 4-azido-8-(trifluoromethyl)quinoline and ethyl acetoacetate or acetylacetone leads to the formation of 1-[8-(trifluoromethyl)quinolin-4-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid among other derivatives. These compounds are then further processed to yield Schiff's bases and other derivatives, characterized by IR, NMR, and mass spectral data, and evaluated for antimicrobial efficacy (Holla et al., 2005).
Antimicrobial Applications
The synthesized triazole derivatives, including the 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid, have been screened for their antimicrobial properties. These compounds exhibit a range of activities against various microbial strains, demonstrating their potential as antimicrobial agents. The evaluation of these activities is crucial for understanding the therapeutic potential of these compounds in treating infectious diseases (Holla et al., 2005).
Anticancer Activity
Additionally, triazole derivatives, including those similar in structure to the compound of interest, have been explored for their anticancer activities. A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were synthesized and assessed for their effectiveness against human neuroblastoma and colon carcinoma cell lines. Some derivatives displayed significant cytotoxicity, suggesting the potential of these compounds in anticancer drug development (Reddy et al., 2015).
Mechanism of Action
Target of Action
The compound contains a quinoline moiety, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known to have various biological activities and are often used in medicinal chemistry . The specific targets of this compound would need to be determined through experimental studies.
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Quinoline derivatives are often involved in pathways related to cellular signaling, dna synthesis, and protein function .
Properties
IUPAC Name |
5-methyl-1-quinolin-8-yltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-8-11(13(18)19)15-16-17(8)10-6-2-4-9-5-3-7-14-12(9)10/h2-7H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYZNAKURPDCAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2N=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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